molecular formula C19H27N3O B2608444 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide CAS No. 2249257-15-4

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide

货号 B2608444
CAS 编号: 2249257-15-4
分子量: 313.445
InChI 键: YEMAKUNMCVVPLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide, also known as BMS-986177, is a novel selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor plays a critical role in the regulation of immune cell trafficking and has been identified as a potential target for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.

作用机制

The S1P1 receptor is a G protein-coupled receptor that is expressed on the surface of immune cells. Activation of the S1P1 receptor by its ligand, sphingosine-1-phosphate (S1P), promotes the egress of immune cells from lymphoid organs into the circulation. Inhibition of the S1P1 receptor by N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide prevents the egress of immune cells from lymphoid organs, thereby reducing their migration to sites of inflammation.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce the number of circulating lymphocytes in preclinical studies. This effect is due to the inhibition of the S1P1 receptor on immune cells, which prevents their migration from lymphoid organs into the circulation. In animal models of multiple sclerosis and psoriasis, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce disease severity and improve clinical outcomes.

实验室实验的优点和局限性

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has several advantages for use in laboratory experiments. It is highly selective for the S1P1 receptor and has a favorable pharmacokinetic profile. However, there are also some limitations to its use. N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is not currently approved for clinical use, which limits its availability for research purposes.

未来方向

There are several potential future directions for the study of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide. One area of interest is the development of combination therapies that target multiple pathways in autoimmune diseases. Another area of interest is the investigation of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to establish the long-term safety and efficacy of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide in humans.

合成方法

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide involves a multi-step process that starts with the preparation of the intermediate 4-tert-butyl-1-cyanocyclohexane. This intermediate is then reacted with 2-(6-methylpyridin-3-yl)acetic acid to form N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

科学研究应用

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Preclinical studies have demonstrated that N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is highly selective for the S1P1 receptor and has a favorable pharmacokinetic profile. In animal models of multiple sclerosis and psoriasis, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce disease severity and improve clinical outcomes.

属性

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14-5-6-15(12-21-14)11-17(23)22-19(13-20)9-7-16(8-10-19)18(2,3)4/h5-6,12,16H,7-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMAKUNMCVVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。